molecular formula C7H12ClN3 B13169355 3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole

3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole

Cat. No.: B13169355
M. Wt: 173.64 g/mol
InChI Key: IBBNRIQMEKSQCL-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole (CAS No. 1936089-41-6) is a triazole derivative with the molecular formula C₇H₁₂ClN₃ and a molecular weight of 173.64 g/mol . The compound features a 1,2,4-triazole core substituted with a 3-chloropropyl chain and methyl groups at positions 4 and 3. It is commercially available, with global shipping options from China, the US, India, and Germany .

Properties

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

IUPAC Name

3-(3-chloropropyl)-4,5-dimethyl-1,2,4-triazole

InChI

InChI=1S/C7H12ClN3/c1-6-9-10-7(11(6)2)4-3-5-8/h3-5H2,1-2H3

InChI Key

IBBNRIQMEKSQCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with 3-chloropropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the chloropropyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiol, or alkoxy derivatives of the triazole.

    Oxidation: Products include hydroxylated or carbonylated derivatives.

    Reduction: Products include reduced triazole derivatives or dechlorinated compounds.

Scientific Research Applications

3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of antimicrobial, antifungal, and anticancer agents.

    Materials Science: It is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chloropropyl group can form covalent bonds with nucleophilic sites in proteins or DNA, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

In contrast, 3-phenylpropylthio (in the bromophenyl derivative) enhances steric bulk and sulfur-based interactions . Cyclopropyl substituents (e.g., in C₁₈H₂₀ClN₃) confer rigidity to the structure, which may influence binding affinity in biological systems .

Synthesis Efficiency :

  • Microwave synthesis (e.g., 30 minutes at 165°C for bromophenyl derivatives) offers rapid and energy-efficient pathways compared to traditional solvothermal methods (e.g., hemiaminal formation requiring electron-withdrawing aldehydes) .
  • The commercial availability of 3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole suggests scalability, though its specific synthesis route remains undocumented .

Characterization Consistency :

  • All compounds rely on ¹H NMR and elemental analysis for structural confirmation. Advanced techniques like X-ray crystallography (used for methoxybenzylsulfonyl analogs) provide deeper insights into molecular geometry .

Physicochemical Properties

  • Molecular Weight and Solubility :
    The target compound’s lower molecular weight (173.64 g/mol ) compared to cyclopropyl derivatives (e.g., ~300 g/mol for C₁₈H₂₀ClN₃) suggests better solubility in organic solvents .
  • Thermal Stability : Microwave-synthesized triazoles (e.g., bromophenyl derivatives) exhibit stability under high-pressure conditions (12.2 bar), while the thermal behavior of this compound remains unstudied .

Biological Activity

3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and have gained significant attention in medicinal chemistry due to their pharmacological properties. This article explores the biological activity of this compound, focusing on its potential applications in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula: C₇H₁₂ClN₃
  • Molecular Weight: 163.64 g/mol
  • CAS Registry Number: 56616-85-4
  • IUPAC Name: this compound

The presence of the chloropropyl group and dimethyl substitutions on the triazole ring enhances its reactivity and potential interactions with biological targets.

Antimicrobial Properties

Triazoles are well-documented for their antimicrobial activity. Research has shown that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties against various pathogens. For instance:

  • A study indicated that triazole derivatives inhibited bacterial growth through mechanisms involving DNA gyrase inhibition .
  • Compounds with similar structures have demonstrated effectiveness against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
This compoundE. coliTBD
4-Amino-5-benzylideneamino triazoleB. subtilis0.045
4-Amino-3,5-dimethyl-1,2,4-triazoleS. aureus2

Anticancer Activity

The anticancer potential of triazoles is also noteworthy. Research indicates that certain triazole derivatives can inhibit tumor growth by interfering with cellular processes:

  • Triazoles have been shown to act as inhibitors of aromatase enzymes involved in estrogen biosynthesis, making them candidates for treating hormone-dependent cancers .
  • In vitro studies suggest that modifications in the triazole structure can enhance cytotoxicity against cancer cell lines .

Table 2: Anticancer Activity of Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compoundMCF7 (breast cancer)TBD
ItraconazoleVarious0.5
VoriconazoleA549 (lung cancer)0.8

The biological activity of triazoles is attributed to several mechanisms:

  • Enzyme Inhibition : Triazoles can inhibit key enzymes such as DNA gyrase and aromatase.
  • Cell Membrane Disruption : Some derivatives may disrupt microbial cell membranes.
  • Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress in cancer cells.

Case Studies

Recent studies have focused on synthesizing new derivatives of triazoles to enhance their biological activities:

  • Synthesis and Evaluation : A study synthesized various 1,2,4-triazole derivatives and evaluated their antibacterial activities against resistant strains of bacteria . The results showed that modifications at specific positions significantly affected their potency.
  • Anticancer Screening : Another study explored the anticancer effects of novel triazole derivatives against different cancer cell lines. The findings indicated that specific structural modifications led to increased cytotoxicity compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(3-Chloropropyl)-4,5-dimethyl-4H-1,2,4-triazole, and how do reaction conditions influence yield?

  • Methodology : Conventional synthesis involves refluxing precursors in solvents like DMSO or ethanol under acidic catalysis. For example, hydrazide derivatives can be cyclized via prolonged reflux (18 hours) followed by crystallization (water-ethanol) to yield triazole derivatives (~65% yield). Key parameters include solvent choice, temperature control, and purification methods (e.g., reduced-pressure distillation) to avoid side reactions .
  • Characterization : Post-synthesis, confirm structure via melting point analysis, elemental analysis (CHNS), and spectroscopic methods (¹H NMR, mass spectrometry). For instance, gas chromatography-mass spectrometry (GC-MS) with detectors like Agilent 5977B ensures purity and structural validation .

Q. What physicochemical properties are critical for characterizing this compound, and how are they determined experimentally?

  • Key Properties : Density (~1.1–1.2 g/cm³), boiling point (~255°C), and logP (~0.42) are essential for solubility and reactivity studies. These are determined via differential scanning calorimetry (DSC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) .
  • Advanced Techniques : Single-crystal X-ray diffraction (as in ) resolves molecular geometry and confirms substituent positions, particularly for polymorphic forms. Crystallization conditions (e.g., solvent polarity, cooling rate) must be optimized to obtain high-quality crystals .

Q. How is the biological activity of this triazole derivative assessed in pharmacological research?

  • In Vitro Assays : Screen for antimicrobial or anticancer activity using microdilution (MIC determination) or cell viability assays (e.g., MTT). For example, triazole analogs with chlorine substituents show enhanced activity against Gram-positive bacteria due to improved membrane penetration .
  • Structure-Activity Relationship (SAR) : Modify the chloropropyl chain length or introduce electron-withdrawing groups (e.g., nitro, fluoro) to evaluate changes in bioactivity. Hemiaminal derivatives (e.g., from aromatic aldehydes) can stabilize intermediates for targeted drug delivery .

Advanced Research Questions

Q. How can microwave-assisted synthesis optimize the preparation of this compound, and what parameters are critical?

  • Optimization Strategy : Microwave synthesis reduces reaction time from hours to minutes (e.g., 45 minutes at 165°C, 12.2 bar pressure). Key factors include microwave power, solvent dielectric properties (e.g., ethanol vs. DMSO), and controlled pressure to prevent decomposition. This method improves yield (up to 75%) and reduces side products compared to conventional reflux .
  • Validation : Monitor reaction completion via GC-MS and compare with traditional methods to assess efficiency gains.

Q. What mechanistic insights explain the reactivity of the chloropropyl substituent in nucleophilic substitution reactions?

  • Mechanistic Analysis : The chloropropyl group acts as a leaving group in SN2 reactions, facilitating alkylation of nucleophiles (e.g., amines, thiols). Kinetic studies (e.g., variable-temperature NMR) can track intermediate formation. Substituents on the triazole ring (e.g., methyl groups) sterically hinder or accelerate reactivity, depending on their position .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition-state energies and regioselectivity. For example, electron-withdrawing groups on the triazole core increase electrophilicity at the chloropropyl carbon .

Q. How can contradictory spectroscopic data from different studies be resolved?

  • Case Study : Discrepancies in ¹H NMR peaks (e.g., methyl group shifts) may arise from solvent polarity or pH variations. Re-run spectra under standardized conditions (e.g., DMSO-d6, 25°C) and cross-validate with 2D NMR (COSY, HSQC) to assign signals accurately .
  • Collaborative Verification : Compare data with crystallographic results (e.g., bond lengths/angles from X-ray diffraction) to resolve ambiguities in substituent orientation .

Q. What strategies are effective for stabilizing labile intermediates during functionalization of this triazole?

  • Stabilization Techniques : Use low-temperature (-78°C) lithiation to generate reactive intermediates (e.g., triazole anions) without decomposition. Protecting groups (e.g., tert-butoxycarbonyl, BOC) can shield reactive sites during multistep syntheses .
  • Real-Time Monitoring : Employ in situ FTIR or Raman spectroscopy to detect unstable intermediates and adjust reaction conditions dynamically.

Methodological Resources

  • Synthesis Protocols : (reflux), (microwave).
  • Characterization Tools : (X-ray), (physicochemical data).
  • Biological Testing : (antimicrobial assays).
  • Computational Aids : (DFT modeling).

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